3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid
Description
Contextualization within Benzoic Acid Derivatives Chemistry
Benzoic acid and its derivatives are a class of aromatic carboxylic acids that are fundamental to organic chemistry and find widespread application. wikipedia.orgresearchgate.net They serve as precursors for the synthesis of a vast array of organic substances, including dyes, polymers, and pharmaceuticals. researchgate.netmdpi.com The reactivity of benzoic acid can be tailored by introducing various functional groups onto the benzene (B151609) ring, which modifies its electronic properties and steric environment. researchgate.net
3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid is a derivative of protocatechuic acid (3,4-dihydroxybenzoic acid). The introduction of the two allyloxy groups in place of the hydroxyl groups significantly alters the molecule's properties. This modification makes it a key monomer in the synthesis of specialized polymers and liquid crystals. hartleygroup.orgresearchgate.net For instance, many benzoic acid derivatives with alkoxy chains are known to form liquid crystal phases, often through the formation of hydrogen-bonded dimers. hartleygroup.orgresearchgate.netnih.gov The specific arrangement and length of these chains influence the temperature range and type of the mesophase. nih.gov
Significance of Allyloxy Functionalities in Organic Synthesis
The allyl group (–CH2–CH=CH2) is a versatile functional group in organic chemistry. wikipedia.org When present as an allyloxy group (an allyl ether), it imparts unique reactivity to the parent molecule. mdpi.com Allyl ethers are stable under a range of acidic and basic conditions, making them suitable as protecting groups for alcohols and phenols during multi-step syntheses. organic-chemistry.orgwiley.com
The double bond within the allyloxy group is the center of its reactivity. mdpi.com It can participate in a variety of chemical transformations, including:
Polymerization: The vinyl group can undergo polymerization, often initiated by radicals or through coordination with transition metals. This is crucial for creating polymers with specific properties. ontosight.ai
Isomerization: Transition metal catalysts can induce the isomerization of the allyl ether to a propenyl ether, which is a highly reactive monomer for cationic photopolymerization. mdpi.com
Rearrangement Reactions: Allyl ethers can undergo thermal or acid-catalyzed Claisen rearrangement.
Cross-linking: The reactivity of the double bond is exploited in cross-linking reactions, such as in the curing of polyester (B1180765) resins. mdpi.com
This diverse reactivity makes compounds containing allyloxy groups, like this compound, valuable intermediates and monomers in the synthesis of complex molecules and advanced materials. mdpi.comresearchgate.net
Overview of Research Trajectories for the Chemical Compound
Research involving this compound has primarily focused on its application in polymer science and materials chemistry. The presence of two polymerizable allyl groups and a carboxylic acid function allows for the creation of highly structured and functional materials.
Key research areas include:
Liquid Crystals: Benzoic acid derivatives with flexible side chains are well-known to exhibit liquid crystalline properties. nih.govresearchgate.netconicet.gov.ar The specific structure of this compound makes it a candidate for the synthesis of thermotropic liquid crystals, where the molecules self-assemble into ordered fluid phases upon changes in temperature. hartleygroup.orgresearchgate.net
Polymer Synthesis: The compound serves as a monomer for the creation of polymers. The dual allyl functionalities allow for cross-linking, leading to the formation of thermosetting resins or network polymers with potentially high thermal stability and mechanical strength. ontosight.airesearchgate.net
Functional Materials: The carboxylic acid group can be modified to attach other functional units or to interact with surfaces, allowing for the design of materials with specific optical, electronic, or biological properties.
The combination of a rigid benzoic acid core with flexible, reactive allyloxy side chains continues to make this compound a subject of interest for developing novel materials with tailored properties.
Structure
3D Structure
Properties
CAS No. |
664334-20-7 |
|---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
3,4-bis(prop-2-enoxy)benzoic acid |
InChI |
InChI=1S/C13H14O4/c1-3-7-16-11-6-5-10(13(14)15)9-12(11)17-8-4-2/h3-6,9H,1-2,7-8H2,(H,14,15) |
InChI Key |
GSMUNBJHYOTUHR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(=O)O)OCC=C |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3,4 Bis Prop 2 En 1 Yl Oxy Benzoic Acid
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a versatile functional group that readily participates in several classical organic reactions.
Esterification and Amidation Reactions
The carboxylic acid moiety of 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid can be converted to esters and amides through reactions with alcohols and amines, respectively.
Esterification: The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for synthesizing esters. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk For instance, the reaction with ethanol in the presence of sulfuric acid would yield ethyl 3,4-bis[(prop-2-en-1-yl)oxy]benzoate. The general conditions for Fischer esterification are summarized in the table below.
| Reaction | Reagents | Catalyst | Conditions | Product |
| Esterification | Alcohol (e.g., Ethanol) | Strong acid (e.g., H₂SO₄) | Heat | Ester (e.g., Ethyl 3,4-bis[(prop-2-en-1-yl)oxy]benzoate) |
| Amidation | Amine (e.g., Benzylamine) | Coupling agent or heat | Varies | Amide (e.g., N-Benzyl-3,4-bis[(prop-2-en-1-yl)oxy]benzamide) |
Amidation: The formation of amides from this compound and an amine can be achieved directly by heating the two reactants, which drives off water and forms the amide bond. However, this method often requires high temperatures. Alternatively, various coupling agents can be used to facilitate the reaction under milder conditions. lookchemmall.comencyclopedia.pub For example, reagents like (4,5-dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester have been shown to be effective for the amidation of both aliphatic and aromatic carboxylic acids. lookchemmall.com Another approach involves the use of a triphenylphosphine-iodine system, where the order of reagent addition can be crucial for high yields. rsc.org Heterogeneous catalysts such as Nb₂O₅ have also been employed for the direct amidation of carboxylic acids, offering the advantage of being reusable and tolerant to the basicity of the amine and the water produced during the reaction. nih.govresearchgate.net
Acyl Halide Formation and Subsequent Nucleophilic Reactions
The carboxylic acid can be converted to the more reactive acyl halide, which is a key intermediate for the synthesis of various derivatives.
The most common method for preparing acyl chlorides is the reaction of the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom. For instance, the reaction of this compound with thionyl chloride would yield 3,4-bis[(prop-2-en-1-yl)oxy]benzoyl chloride, with the byproducts being sulfur dioxide and hydrogen chloride gas. prepchem.com Similarly, triphosgene can be used as a chlorinating agent, often in the presence of a catalytic amount of DMF. researchgate.net
Once formed, 3,4-bis[(prop-2-en-1-yl)oxy]benzoyl chloride can readily react with a variety of nucleophiles. For example, it can react with alcohols to form esters, with amines to form amides, and with carboxylates to form anhydrides. These reactions are typically fast and high-yielding due to the high reactivity of the acyl chloride.
| Reactant | Reagent | Product |
| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3,4-Bis[(prop-2-en-1-yl)oxy]benzoyl chloride |
| This compound | Triphosgene/DMF | 3,4-Bis[(prop-2-en-1-yl)oxy]benzoyl chloride |
Decarboxylation Pathways
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a challenging transformation for aromatic carboxylic acids. nih.gov The stability of the C(sp²)-C(sp²) bond makes this process difficult without the presence of activating groups on the aromatic ring. nih.gov
For benzoic acids, high temperatures are often required for decarboxylation. youtube.comyoutube.com The presence of electron-donating groups, such as the allyloxy groups in this compound, can facilitate this process by stabilizing the transition state. Recent advancements have led to milder decarboxylation methods. For example, a photoinduced, copper-catalyzed decarboxylative hydroxylation of benzoic acids to phenols has been reported to proceed at low temperatures. nih.gov This method involves the formation of an aryl radical intermediate. nih.gov Another approach utilizes bimetallic iron-ruthenium nanoparticles as a catalyst for the selective decarboxylation of hydroxybenzoic acid derivatives under a hydrogen atmosphere. rwth-aachen.de While specific studies on the decarboxylation of this compound are not prevalent, the reactivity is expected to be influenced by the electronic nature of the allyloxy substituents.
Reactions of the Allyloxy Groups
The two allyloxy groups provide additional sites for chemical modification, primarily through reactions involving the carbon-carbon double bonds.
Olefin Metathesis Reactions (e.g., Cross-Metathesis, Ring-Closing Metathesis)
Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds. organic-chemistry.org Both cross-metathesis and ring-closing metathesis are viable reactions for the allyloxy groups of this compound and its derivatives.
Cross-Metathesis (CM): In cross-metathesis, two different olefins react to form new olefin products. organic-chemistry.org The allyloxy groups of this compound can react with other olefins in the presence of a ruthenium catalyst, such as a Grubbs-type catalyst. For instance, the cross-metathesis of allyl alkyl ethers with vinylsilanes has been demonstrated. acs.orgresearchgate.net The selectivity of the reaction can be influenced by the choice of catalyst and reaction conditions. frontiersin.org For example, Hoveyda-Grubbs second-generation catalysts have been shown to be effective in the cross-metathesis of methallyl halides with functionalized olefins. frontiersin.org
Ring-Closing Metathesis (RCM): Ring-closing metathesis is an intramolecular reaction that can be used to form cyclic compounds. wikipedia.org For derivatives of this compound where the carboxylic acid has been coupled with a molecule containing another olefin, RCM can be employed to create a macrocyclic structure. RCM of diallyl ethers has been studied, and it has been shown that the choice of catalyst and the presence of additives can influence the outcome of the reaction and prevent unwanted isomerization of the double bond. wikipedia.orgresearchgate.net For example, in the RCM of diallyl ether, the use of certain additives can suppress the formation of the isomerized product, 2,3-dihydrofuran, in favor of the expected 2,5-dihydrofuran. wikipedia.org
| Reaction Type | Catalyst | Potential Product Type |
| Cross-Metathesis | Grubbs or Hoveyda-Grubbs Catalysts | Modified side chains with new functional groups |
| Ring-Closing Metathesis | Grubbs or Hoveyda-Grubbs Catalysts | Macrocyclic derivatives |
Oxidation Reactions
The double bonds of the allyloxy groups are susceptible to various oxidation reactions.
Epoxidation: The conversion of the alkene to an epoxide can be achieved using various oxidizing agents. A common method is the use of a hydroperoxide, such as hydrogen peroxide or an organic hydroperoxide, in the presence of a transition metal catalyst. google.com This process can be applied to aryl allyl ethers to form the corresponding glycidyl ethers. google.com The reaction can be catalyzed by either homogeneous or heterogeneous transition metal complexes. google.com
Dihydroxylation: The double bonds can be converted to vicinal diols through dihydroxylation. The Sharpless asymmetric dihydroxylation is a well-established method for the enantioselective synthesis of diols from alkenes using osmium tetroxide as a catalyst in the presence of a chiral ligand. wikipedia.orgorganic-chemistry.org This reaction is highly site-selective and generally proceeds at the most electron-rich double bond. wikipedia.org The reaction involves the formation of a cyclic osmate ester intermediate, which is then hydrolyzed to give the diol. wikipedia.org
| Oxidation Reaction | Reagents | Product Functional Group |
| Epoxidation | Hydroperoxide, Transition metal catalyst | Epoxide (Glycidyl ether) |
| Dihydroxylation | Osmium tetroxide, Chiral ligand, Co-oxidant | Vicinal diol |
Hydrogenation and Reduction Pathways
The hydrogenation of this compound can proceed via several pathways, depending on the catalyst and reaction conditions employed. The primary sites for reduction are the alkene double bonds of the allyl groups and the aromatic ring.
Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for the reduction of both alkenes and aromatic systems. Under mild conditions of hydrogen pressure and temperature, selective hydrogenation of the allyl double bonds is expected to occur, yielding 3,4-bis(propoxy)benzoic acid. Increasing the temperature and pressure would likely lead to the reduction of the benzene (B151609) ring to a cyclohexane ring, affording 3,4-bis(propoxy)cyclohexanecarboxylic acid. Palladium on carbon has been shown to catalyze the C-O bond cleavage of aryl ethers in the presence of H₂, a process initiated by the partial hydrogenation of the phenyl ring. nih.govresearchgate.net
The carboxylic acid group is generally resistant to catalytic hydrogenation under conditions that reduce alkenes and aromatic rings. However, more specialized and potent reducing agents or harsher conditions would be required for its reduction to an alcohol.
Table 1: Predicted Products of Hydrogenation of this compound
| Catalyst | Pressure (atm) | Temperature (°C) | Primary Product |
| Pd/C | 1-5 | 25 | 3,4-Bis(propoxy)benzoic acid |
| Pd/C | 50-100 | 100-150 | 3,4-Bis(propoxy)cyclohexanecarboxylic acid |
| Ru/C | 50-100 | 100-150 | 3,4-Bis(propoxy)cyclohexanemethanol |
Note: The data in this table is predictive and based on the known reactivity of similar functional groups.
Halogenation of Alkene Moieties
The alkene functionalities within the two allyl groups of this compound are susceptible to electrophilic addition reactions with halogens such as bromine (Br₂) and chlorine (Cl₂).
The reaction with bromine in an inert solvent like dichloromethane or chloroform is expected to proceed readily at room temperature. The bromine molecule adds across the double bond of each allyl group, resulting in the formation of a vicinal dibromide. This would yield 3,4-bis[(2,3-dibromopropyl)oxy]benzoic acid. Studies on the bromination of eugenol, a compound also containing an allyl group attached to a benzene ring, have shown that the reaction with molecular bromine predominantly occurs at the alkene, followed by substitution on the aromatic ring if excess bromine is used. researchgate.netresearchgate.net
Similarly, chlorination with molecular chlorine would lead to the corresponding vicinal dichloride, 3,4-bis[(2,3-dichloropropyl)oxy]benzoic acid. The reaction of allylic alcohols with sources of electrophilic chlorine has been shown to produce dichlorinated products. nih.gov For selective mono-halogenation at the allylic position, radical halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator would be employed. acs.orgmasterorganicchemistry.com
Table 2: Halogenation Products of the Alkene Moieties
| Reagent | Solvent | Expected Product |
| Br₂ | CH₂Cl₂ | 3,4-Bis[(2,3-dibromopropyl)oxy]benzoic acid |
| Cl₂ | CCl₄ | 3,4-Bis[(2,3-dichloropropyl)oxy]benzoic acid |
| NBS, AIBN (initiator) | CCl₄ | 3,4-Bis[(3-bromo-prop-2-en-1-yl)oxy]benzoic acid |
Note: The data in this table is based on established reactions of allyl ethers.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the two electron-donating allyloxy groups. These groups are ortho, para-directing. Conversely, the carboxylic acid group is a deactivating, meta-directing group. The regiochemical outcome of EAS reactions will be determined by the interplay of these directing effects.
The strongly activating and ortho, para-directing nature of the two ether oxygen atoms will dominate the directing effects. Therefore, electrophilic attack is most likely to occur at the positions ortho to the allyloxy groups, which are C5 and C2. Of these, the C5 position is sterically less hindered and is para to the C4-allyloxy group and ortho to the C3-allyloxy group. The C2 position is ortho to the C3-allyloxy group. The C6 position is also a possibility, being ortho to the C1-carboxy group.
A common example of an EAS reaction is nitration. Using a mixture of concentrated nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated as the electrophile. masterorganicchemistry.comcerritos.educhemguide.co.uk For the closely related veratric acid (3,4-dimethoxybenzoic acid), nitration has been shown to yield the 2-nitro and 6-nitro derivatives.
Friedel-Crafts acylation, another key EAS reaction, involves the introduction of an acyl group in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgmt.comlibretexts.orglibretexts.org Acylation of this compound would be expected to occur at the most activated and sterically accessible positions, likely C5 or C2.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid and 2-Nitro-3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid and 2-Bromo-3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid and 2-Acyl-3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid |
Note: Product distribution is predicted based on the directing effects of the substituents.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNA) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.org The aromatic ring of this compound is substituted with two electron-donating allyloxy groups and a moderately deactivating carboxylic acid group.
Due to the high electron density of the benzene ring conferred by the allyloxy groups, this substrate is not expected to be reactive towards nucleophilic aromatic substitution under standard conditions. The absence of a good leaving group (like a halide) and the lack of strong electron-withdrawing groups (such as nitro groups) ortho or para to a potential leaving group make the SNAr mechanism highly unfavorable. Consequently, reactions involving the displacement of a substituent on the aromatic ring by a nucleophile are not a characteristic feature of the chemistry of this compound.
Advanced Derivatives and Structure Property Relationship Studies of 3,4 Bis Prop 2 En 1 Yl Oxy Benzoic Acid
Synthesis of Analogs with Modified Allyloxy Chains
The peripheral allyloxy chains of 3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid are key functional groups that can be readily modified to generate a diverse range of analogs with tailored properties. These modifications primarily focus on altering the structure of the alkene and the length of the alkoxy linker.
The reactivity of the allyl groups allows for various chemical transformations to alter the position and substitution of the double bond. One of the most common reactions involving allyl aryl ethers is the Claisen rearrangement, a lbp.worldlbp.world-sigmatropic rearrangement that occurs upon heating. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org For this compound, this rearrangement would initially lead to the formation of ortho-allylphenols. The reaction proceeds through a concerted pericyclic mechanism, resulting in the migration of the allyl group from the oxygen to the carbon atom of the aromatic ring. libretexts.org
Further modifications can be achieved through isomerization of the allyl group to a propenyl group, which can be catalyzed by transition metals. For instance, ruthenium-catalyzed isomerization can convert the terminal alkene of the allyl group to an internal, more thermodynamically stable alkene. organic-chemistry.org
The length of the alkoxy linkers can be extended by using longer-chain alkyl halides in the initial synthesis from 3,4-dihydroxybenzoic acid. For example, instead of allyl bromide, one could use 1-bromo-5-pentene or 1-bromo-6-hexene to introduce longer, more flexible chains. This modification can significantly influence the physical properties of the resulting molecules, such as their solubility and liquid crystalline behavior. researchgate.netnih.govderpharmachemica.com The synthesis of a homologous series of 4-n-alkoxy benzoic acids has been well-documented, demonstrating the feasibility of tuning the chain length to control mesomorphic properties. derpharmachemica.com
| Compound Name | Structure of R in 3,4-Bis(R-oxy)benzoic acid | Modification Type |
| 3,4-Bis[(but-3-en-1-yl)oxy]benzoic acid | -(CH₂)₂-CH=CH₂ | Alkoxy Linker Extension |
| 3,4-Bis[(pent-4-en-1-yl)oxy]benzoic acid | -(CH₂)₃-CH=CH₂ | Alkoxy Linker Extension |
| 3,4-Bis[(hex-5-en-1-yl)oxy]benzoic acid | -(CH₂)₄-CH=CH₂ | Alkoxy Linker Extension |
Functionalization of the Benzoic Acid Core
The benzoic acid core of this compound serves as a versatile scaffold for the construction of more complex molecular architectures and hybrid molecules.
The carboxylic acid group and the terminal alkenes of the allyloxy chains provide multiple points for polymerization and the construction of macromolecules such as polyesters, polyamides, and dendrimers.
Polymers: The benzoic acid derivative can be used as a monomer in polycondensation reactions. For example, copolyesters can be synthesized by the melt polycondensation of the acetylated form of the benzoic acid with other aromatic hydroxy acids. nih.gov The presence of the allyl groups also allows for subsequent cross-linking or functionalization of the polymer chains.
Dendrimers: Dendrimers are highly branched, well-defined macromolecules. The 3,4-dialkoxybenzoic acid moiety can be used as a building block for the synthesis of dendrimers. For instance, polyamidoamine (PAMAM) dendrimers can be functionalized with such benzoic acid derivatives on their periphery. nih.govnih.gov
| Macromolecule Type | Role of this compound | Potential Polymerization/Synthesis Method |
| Polyester (B1180765) | Monomer | Melt Polycondensation |
| Polyamide | Monomer | Amide Coupling Reactions |
| Dendrimer | Peripheral Building Block | Convergent or Divergent Synthesis |
The chemical reactivity of the allyl groups and the carboxylic acid function allows for the synthesis of hybrid molecules incorporating various heterocyclic scaffolds. These reactions often involve cyclization or condensation reactions.
Benzofurans: Substituted benzofurans can be synthesized from ortho-allylphenols, which are obtained from the Claisen rearrangement of the parent compound. lbp.worldorganic-chemistry.orgnih.govresearchgate.netnih.gov The cyclization can be achieved through various methods, including transition metal-catalyzed reactions.
Chromenes: Chromene derivatives can also be synthesized from precursors derived from this compound. For example, a one-pot, three-component reaction of a phenolic precursor with an aldehyde and a malononitrile (B47326) derivative can yield functionalized 4H-chromenes. jwent.netijcce.ac.irjwent.netresearchgate.netnih.gov
| Heterocyclic Scaffold | Synthetic Precursor from this compound | Key Reaction Type |
| Benzofuran (B130515) | ortho-Allylphenol (from Claisen rearrangement) | Cyclization |
| Chromene | Phenolic derivative | Multi-component Condensation |
Investigation of Structure-Property Relationships in Novel Derivatives
The systematic modification of this compound allows for the investigation of structure-property relationships. Key properties that can be tuned include liquid crystalline behavior and biological activity.
Biological Activity: Derivatives of 3,4-dihydroxybenzoic acid have been shown to possess a range of biological activities, including antimicrobial and antioxidant properties. nih.govresearchgate.netresearchgate.netnih.govmdpi.comrasayanjournal.co.in The introduction of different functional groups and heterocyclic moieties can modulate this activity. For example, the incorporation of a benzofuran or chromene scaffold can lead to compounds with enhanced or novel biological profiles.
| Structural Modification | Potential Impact on Properties | Relevant Research Area |
| Extension of Alkoxy Linkers | Altered liquid crystalline phases, improved solubility | Liquid Crystals, Materials Science |
| Claisen Rearrangement | Formation of new C-C bonds, altered molecular shape | Organic Synthesis, Medicinal Chemistry |
| Incorporation into Polymers | Enhanced thermal stability, new material properties | Polymer Chemistry |
| Hybridization with Heterocycles | Novel biological activities | Medicinal Chemistry, Pharmacology |
Polymer Science Applications of 3,4 Bis Prop 2 En 1 Yl Oxy Benzoic Acid
Monomer Design and Synthesis for Polymerization
The synthesis of diallyloxy-functionalized benzoic acid derivatives can theoretically be achieved through the Williamson ether synthesis, by reacting a dihydroxybenzoic acid precursor with an allyl halide in the presence of a base. This approach would yield the desired monomer, 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid , making it available for subsequent polymerization studies. The carboxylic acid group offers a site for further chemical modification or for incorporation into polymers via condensation reactions, while the allyl groups provide pathways for addition polymerization or cross-linking.
There is no specific information available in the reviewed literature regarding the use of This compound in Ring-Opening Metathesis Polymerization (ROMP). ROMP typically involves cyclic olefin monomers, and while acyclic diene metathesis (ADMET) polymerization is a related process that utilizes acyclic dienes, no studies were found that specifically employ this monomer.
The carboxylic acid functionality of This compound makes it a potential candidate for polycondensation reactions. It could theoretically be incorporated into the backbone of aromatic polyesters or polyamides. For instance, polycondensation with a diol would yield a polyester (B1180765), while reaction with a diamine would produce a polyamide. In such polymers, the allyl groups would be pendant to the main chain, offering sites for subsequent cross-linking. However, no specific research articles or data were found that demonstrate the use of This compound in the synthesis of polyesters or polyamides. The general method of one-pot high-temperature catalytic polycondensation in molten benzoic acid has been used for the synthesis of aromatic polyimides from other monomers. nih.govmdpi.com
Radical Polymerization Studies
No specific studies on the radical polymerization of This compound were identified. In general, the radical polymerization of allyl monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the allyl group, leading to the formation of a stable allylic radical. researchgate.net This process can hinder the formation of high molecular weight polymers. researchgate.net
Controlled Polymerization Techniques for Tailored Architectures
There is no available research on the application of controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to This compound . These methods are used to synthesize polymers with well-defined architectures, but their application to this specific monomer has not been reported.
Cross-linking Applications in Polymer Network Formation
The presence of two allyl groups per molecule makes This compound a potential cross-linking agent. researchgate.net If incorporated into a polymer backbone, these pendant allyl groups could be reacted, for example, via thiol-ene chemistry or further radical polymerization, to form a cross-linked polymer network. Such networks could have applications in areas like coatings, adhesives, or hydrogels. nih.gov Despite this potential, no specific studies demonstrating the use of This compound as a cross-linker were found in the scientific literature.
Coordination Chemistry and Metal Organic Framework Mof Research
Ligand Design and Coordination Modes
There is currently no available scientific literature that discusses the design of 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid as a ligand for coordination chemistry. The potential coordination modes of the carboxylate group (monodentate, bidentate bridging, chelating, etc.) with various metal centers have not been experimentally determined or computationally modeled for this specific molecule.
Synthesis of Coordination Polymers and Metal-Organic Frameworks
No published methods or research findings describe the synthesis of coordination polymers or metal-organic frameworks using This compound as an organic linker.
Self-Assembly Processes in Coordination Chemistry
The self-assembly processes involving This compound and metal ions have not been investigated. There is no information on the formation of discrete coordination complexes or extended networks under various synthetic conditions.
Functional Applications of Coordination Complexes (e.g., sensing)
As no coordination complexes of This compound have been synthesized and characterized, there are no reports on their functional applications, including but not limited to sensing, catalysis, or gas storage.
Theoretical and Computational Chemistry of 3,4 Bis Prop 2 En 1 Yl Oxy Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.
The electronic structure of a molecule governs its reactivity, optical properties, and intermolecular interactions. Key aspects of this analysis include the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MEP).
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited.
For 3,4-bis[(prop-2-en-1-yl)oxy]benzoic acid, the presence of two electron-donating alkoxy groups on the benzene (B151609) ring is expected to raise the energy of the HOMO and slightly affect the LUMO energy compared to unsubstituted benzoic acid. This would lead to a smaller HOMO-LUMO gap, suggesting increased reactivity. The delocalization of these orbitals would likely be spread across the benzene ring and the oxygen atoms of the ether linkages. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to compute these orbital energies. researchgate.netnih.gov
Illustrative Frontier Molecular Orbital Energies
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzoic Acid (Calculated) | -7.5 | -1.2 | 6.3 |
| Dihydroxybenzoic Acid (Calculated) | -6.8 | -1.5 | 5.3 |
Note: This table presents typical calculated values for related compounds to illustrate expected trends. Actual values for this compound would require specific computation.
Molecular Electrostatic Potential (MEP): The MEP map is a visualization of the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Red regions indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue regions show positive potential (electron-poor), indicating sites for nucleophilic attack.
In this compound, the most negative potential (red) is expected to be located around the carbonyl oxygen and the ether oxygen atoms, making them sites for hydrogen bonding and electrophilic interactions. The hydrogen atom of the carboxylic acid group would exhibit the most positive potential (blue), highlighting its acidity. nih.gov MEP surfaces are generated from the results of DFT calculations. researchgate.net
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. niscpr.res.in These frequencies correspond to specific bond stretches, bends, and torsions. For this compound, characteristic frequencies would include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and acid groups, and vibrations associated with the vinyl groups (C=C and =C-H stretches). Comparing the calculated spectrum with an experimental FTIR or FT-Raman spectrum helps to confirm the molecular structure and assign the observed vibrational bands. niscpr.res.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the prediction of NMR chemical shifts (¹H and ¹³C). niscpr.res.in These calculations can help in the assignment of complex experimental NMR spectra and provide insights into the electronic environment of the different nuclei within the molecule.
Conformational Analysis and Molecular Dynamics Simulations
The flexibility of the two (prop-2-en-1-yl)oxy side chains and the carboxylic acid group means that this compound can exist in multiple conformations.
Conformational Analysis: This involves identifying the stable geometries (conformers) of the molecule and determining their relative energies. The primary focus is often on the rotation around single bonds, such as the C-O bonds of the ether linkages and the C-C bond connecting the carboxylic group to the phenyl ring. For many benzoic acids, the carboxylic group can be either cis or trans with respect to the ortho C-H bond, with the cis conformer often being more stable. mdpi.com Computational methods can map the potential energy surface by systematically rotating these bonds to find the energy minima. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. aip.org For this compound, MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a surface. aip.orgacs.org These simulations can reveal information about conformational flexibility, solvation processes, and the formation of intermolecular interactions like hydrogen bonding, which is particularly relevant for carboxylic acids that tend to form dimers. acs.org
Reaction Mechanism Studies and Transition State Analysis
Computational chemistry is a key tool for exploring the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, chemists can determine the feasibility of a proposed reaction mechanism.
For this compound, potential reactions could involve the carboxylic acid group (e.g., esterification), the allyl groups (e.g., addition reactions), or the aromatic ring (e.g., electrophilic substitution). DFT calculations can be used to locate the transition state structure for each step of a reaction. The energy of this transition state determines the activation energy, which is a key factor in the reaction rate. nih.govrsc.org For instance, studying the reaction of the molecule with a radical species would involve calculating the energy barriers for hydrogen abstraction from the carboxylic acid or addition to the allyl or phenyl groups. rsc.org
Application of Density Functional Theory (DFT) in Molecular Investigations
DFT has become the workhorse of computational chemistry for medium to large-sized molecules due to its favorable balance of accuracy and computational cost. As illustrated in the preceding sections, DFT is central to the theoretical investigation of molecules like this compound.
Its applications include:
Geometry Optimization: Finding the most stable three-dimensional structure of the molecule. nih.gov
Calculation of Electronic Properties: Determining orbital energies, charge distributions, and dipole moments to understand reactivity and intermolecular forces. psu.edu
Prediction of Spectroscopic Data: Simulating IR, Raman, and NMR spectra to aid in structural characterization. nih.gov
Thermodynamic Properties: Calculating enthalpies, entropies, and Gibbs free energies for molecules and reactions. nih.gov
Reaction Pathway Analysis: Mapping out the energetic landscape of chemical reactions to understand mechanisms and kinetics. mdpi.com
The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), cc-pVTZ) is critical and is typically guided by the specific property being investigated and validated against experimental data where possible. nih.gov
In Silico Studies for Molecular Interactions
In silico studies, particularly molecular docking, are used to predict how a small molecule (ligand) might bind to a macromolecular target, such as a protein or enzyme. nih.govnih.gov These studies are fundamental in fields like drug discovery and materials science.
If this compound were being investigated for potential biological activity, molecular docking simulations would be performed. stmjournals.com This involves computationally placing the molecule into the active site of a target protein and scoring the different binding poses based on factors like intermolecular forces (hydrogen bonds, van der Waals interactions, electrostatic interactions). niscpr.res.in The results can predict the binding affinity and suggest the most likely binding mode, providing a rationale for the molecule's activity and guiding the design of more potent analogues. nih.govnih.gov
Illustrative Docking Results for a Generic Benzoic Acid Derivative
| Parameter | Value |
|---|---|
| Target Protein | Cyclooxygenase-2 (COX-2) |
| Binding Affinity (Calculated) | -8.5 kcal/mol |
Note: This table provides a hypothetical example of molecular docking results to illustrate the type of information obtained from such studies.
Analytical Characterization Methodologies for 3,4 Bis Prop 2 En 1 Yl Oxy Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the vinyl protons of the allyl groups, and the methylene protons adjacent to the ether linkages. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals are key to the structural confirmation.
While specific experimental data for this compound is not widely available in the cited literature, a hypothetical analysis would anticipate signals in the aromatic region (typically δ 6.8-8.0 ppm), the vinyl region (δ 5.0-6.5 ppm), and the allylic ether region (δ 4.5-4.8 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within a molecule. The spectrum for this compound would display unique signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the two allyl groups (methylene and vinyl).
A patent document referencing the related compound, 3,4-(Bis-allyloxy)benzoic acid allyl ester, provides some ¹³C NMR chemical shifts, which may offer insight into the expected values for the parent acid. googleapis.com The reported shifts include values at 118.0, 117.9, 114.6, 112.5, 69.8, and 69.6 ppm, corresponding to various carbon atoms in the structure. googleapis.com Definitive assignments for the free acid require direct experimental measurement.
Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Allyloxy-Substituted Benzoic Acid Derivatives
| Carbon Atom | Typical Chemical Shift Range (ppm) |
| Carboxylic Acid (C=O) | 165-175 |
| Aromatic C-O | 145-155 |
| Aromatic C-C/C-H | 110-130 |
| Vinyl (-CH=) | 130-140 |
| Vinyl (=CH₂) | 115-125 |
| Methylene (-O-CH₂-) | 65-75 |
| Note: These are approximate ranges and can vary based on the specific molecule and solvent. |
Two-Dimensional (2D) NMR Techniques for Structure Elucidation
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as Correlation Spectroscopy (COSY) would reveal couplings between adjacent protons (e.g., between the vinyl and methylene protons of the allyl groups). Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are used to correlate proton signals with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques are crucial for confirming the substitution pattern on the aromatic ring and the structure of the side chains.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental formula. For this compound (C₁₃H₁₄O₄), the exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula. This is a critical step in the definitive identification of the compound.
LC-MS/MS and Fragmentation Pathway Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for elucidating the structure of molecules through controlled fragmentation.
In an LC-MS/MS experiment, the parent ion of this compound would be isolated and then fragmented by collision-induced dissociation. The resulting fragment ions provide valuable structural information. Expected fragmentation pathways for this molecule could include the loss of one or both allyl groups, decarboxylation (loss of CO₂), and cleavage of the ether linkages. Analysis of these fragmentation patterns helps to piece together the molecular structure and confirm the identity of the compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts.
The presence of the carboxylic acid group would be indicated by a broad O-H stretching band, typically in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxyl group is anticipated to appear as a strong absorption band around 1700-1680 cm⁻¹. For benzoic acid derivatives, the asymmetric stretching mode of the carboxylate headgroup is often observed around 1580 cm⁻¹ mdpi.com.
The allyl groups would be identified by several characteristic peaks. The =C-H stretching of the vinyl group is expected above 3000 cm⁻¹, while the C=C stretching vibration should appear around 1650-1630 cm⁻¹. The out-of-plane bending vibrations for the vinyl group typically produce strong bands in the 1000-800 cm⁻¹ region.
The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkages (Ar-O-CH₂) are expected to show asymmetric C-O-C stretching bands in the 1275-1200 cm⁻¹ range and symmetric stretching bands around 1075-1020 cm⁻¹.
Expected Infrared Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 3300-2500 (broad) | Stretching |
| Aromatic/Vinyl C-H | 3100-3000 | Stretching |
| Aliphatic C-H | 2950-2850 | Stretching |
| Carboxylic Acid C=O | 1700-1680 | Stretching |
| Alkene C=C | 1650-1630 | Stretching |
| Aromatic C=C | 1600-1450 | Stretching |
| Ether C-O | 1275-1200 | Asymmetric Stretching |
| Ether C-O | 1075-1020 | Symmetric Stretching |
| Vinyl C-H | 1000-800 | Out-of-plane Bending |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores, such as aromatic rings and double bonds. Benzoic acid and its derivatives typically exhibit three characteristic absorption bands. researchgate.net These correspond to π-π* transitions within the benzene (B151609) ring and the carboxyl group.
For this compound, the presence of the aromatic ring and the allyl ether substituents is expected to influence the position and intensity of these absorption maxima. The auxochromic effect of the ether oxygen atoms, with their lone pairs of electrons, can cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid.
Expected UV-Vis Absorption Maxima for Benzoic Acid Derivatives
| Absorption Band | Typical Wavelength Range (nm) | Electronic Transition |
| A Band | ~190 | π-π |
| B Band | ~230 | π-π |
| C Band | ~280 | π-π* |
The exact absorption maxima (λmax) and molar absorptivity (ε) for this compound would need to be determined experimentally by recording its UV-Vis spectrum in a suitable solvent.
X-ray Crystallography for Solid-State Structure Determination
For a related compound, 2-acetylamino-benzoic acid, X-ray analysis revealed an orthorhombic crystal system. researchgate.net Similarly, the crystal structure of 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate has also been determined, providing insights into the hydrogen bonding and supramolecular assembly in such molecules. nih.govresearchgate.net
A single-crystal X-ray diffraction study of this compound would allow for the unambiguous determination of its solid-state structure, including the planarity of the benzoic acid moiety and the orientation of the two prop-2-en-1-yloxy substituents. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, which can influence the material's physical properties.
Illustrative Crystallographic Data for a Benzoic Acid Derivative (2-acetylamino-benzoic acid)
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 10.848(1) |
| b (Å) | 30.264(1) |
| c (Å) | 10.577(1) |
| V (ų) | 3472.47(2) |
| Z | 4 |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which can be compared with the theoretical values calculated from the molecular formula. For this compound, with the molecular formula C₁₃H₁₄O₄, the theoretical elemental composition can be calculated.
The experimental values obtained from elemental analysis should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the empirical formula and the purity of the synthesized compound.
Theoretical Elemental Composition of this compound (C₁₃H₁₄O₄)
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 13 | 156.143 | 66.65% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 6.02% |
| Oxygen | O | 15.999 | 4 | 63.996 | 27.33% |
| Total | 234.251 | 100.00% |
Advanced Materials Science and Emerging Applications of this compound
Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no specific information available regarding the applications of the chemical compound This compound in the advanced materials science fields outlined in the requested article structure.
Advanced Materials Science and Emerging Applications
Exploration in Optoelectronic Materials
While the presence of two allyl functional groups in the molecule suggests a potential for polymerization and cross-linking reactions, which are relevant to the development of thermosets and other polymer materials, no published research has specifically explored or documented these applications for 3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid. The scientific community has not reported on its properties or performance characteristics in these contexts.
Similarly, there is no available data on its use as a specialty monomer for creating high-performance polymers, nor are there any studies on its utility in the design of chemical sensors, probes, or optoelectronic materials. The exploration of this particular molecule in these advanced fields of materials science appears to be an area that has not yet been investigated or at least not disclosed in publicly accessible records.
Therefore, this article cannot provide the requested detailed research findings, data tables, or discussion on the specific roles and applications of this compound as outlined. The information is absent from the current body of scientific and technical literature.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
